molecular formula C10H7BrF3NO B1445882 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1707358-25-5

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No.: B1445882
CAS No.: 1707358-25-5
M. Wt: 294.07 g/mol
InChI Key: HSQIOVHYKFPBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound characterized by a bromine atom, a trifluoropropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile typically involves the following steps:

  • Bromination: The starting material, 5-(3,3,3-trifluoropropoxy)benzonitrile, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at a controlled temperature.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 2-Bromo-5-(3,3,3-trifluoropropoxy)benzylamine

  • Substitution: Various substituted phenols or amines

Scientific Research Applications

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with enhanced biological activity.

  • Industry: It is used in the production of advanced materials, such as fluoropolymers, which have unique properties like high resistance to heat and chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoropropoxy group enhances the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is unique due to its trifluoropropoxy group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 2-Bromo-5-(propoxy)benzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and binding properties.

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a propoxy group, leading to variations in biological activity and chemical behavior.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-2-1-8(5-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIOVHYKFPBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.